molecular formula C14H18O3 B14575425 Methyl 3-{4-[(but-2-en-1-yl)oxy]phenyl}propanoate CAS No. 61493-81-0

Methyl 3-{4-[(but-2-en-1-yl)oxy]phenyl}propanoate

Cat. No.: B14575425
CAS No.: 61493-81-0
M. Wt: 234.29 g/mol
InChI Key: MBYFDUOAWLGLBO-UHFFFAOYSA-N
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Description

Methyl 3-{4-[(but-2-en-1-yl)oxy]phenyl}propanoate is an organic compound belonging to the ester family. Esters are known for their distinctive odors and are commonly used in food aroma and fragrances . This compound features a phenyl group substituted with a but-2-en-1-yloxy group and a propanoate ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{4-[(but-2-en-1-yl)oxy]phenyl}propanoate can be achieved through various organic reactions. One common method involves the esterification of 3-(4-hydroxyphenyl)propanoic acid with but-2-en-1-ol in the presence of an acid catalyst . The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to higher purity and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{4-[(but-2-en-1-yl)oxy]phenyl}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{4-[(but-2-en-1-yl)oxy]phenyl}propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61493-81-0

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 3-(4-but-2-enoxyphenyl)propanoate

InChI

InChI=1S/C14H18O3/c1-3-4-11-17-13-8-5-12(6-9-13)7-10-14(15)16-2/h3-6,8-9H,7,10-11H2,1-2H3

InChI Key

MBYFDUOAWLGLBO-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC1=CC=C(C=C1)CCC(=O)OC

Origin of Product

United States

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